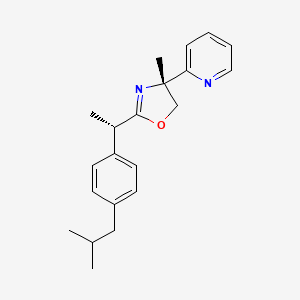
1-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazole is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic and medicinal chemistry.
Métodos De Preparación
The synthesis of 1-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a suitable reagent to form the imidazole ring, followed by the formation of the pyrazole ring through cyclization. The reaction conditions often include the use of catalysts such as nickel or erbium triflate, and the reactions are conducted under mild conditions to ensure the inclusion of various functional groups .
Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts.
Análisis De Reacciones Químicas
1-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like tert-butylhydroperoxide (TBHP), leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the imidazole and pyrazole rings. Common reagents include halides and other nucleophiles.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted imidazole and pyrazole derivatives.
Aplicaciones Científicas De Investigación
1-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazole has a wide range of applications in scientific research:
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them useful in biochemical studies.
Mecanismo De Acción
The mechanism of action of 1-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazole and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access. The pathways involved can vary widely depending on the specific derivative and its target .
Comparación Con Compuestos Similares
1-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazole can be compared to other heterocyclic compounds such as:
Imidazole derivatives: These compounds share the imidazole ring and often exhibit similar chemical reactivity and biological activity.
Pyrazole derivatives: These compounds share the pyrazole ring and are also used in various medicinal and industrial applications.
Triazoles and tetrazoles: These compounds contain additional nitrogen atoms in the ring structure, which can lead to different chemical properties and applications
The uniqueness of this compound lies in its combined imidazole and pyrazole rings, which provide a versatile platform for chemical modifications and the development of new derivatives with diverse applications.
Propiedades
Fórmula molecular |
C7H10N4 |
|---|---|
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
1-(4,5-dihydro-1H-imidazol-2-yl)-3-methylpyrazole |
InChI |
InChI=1S/C7H10N4/c1-6-2-5-11(10-6)7-8-3-4-9-7/h2,5H,3-4H2,1H3,(H,8,9) |
Clave InChI |
UMMWIJRBNSRTSP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1)C2=NCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Isopropyl-2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207811.png)
![Di-tert-butyl(2',4',6'-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15207822.png)





![{1-[N-(2,6-Dichlorobenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B15207865.png)
![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B15207874.png)


